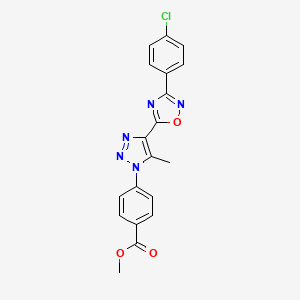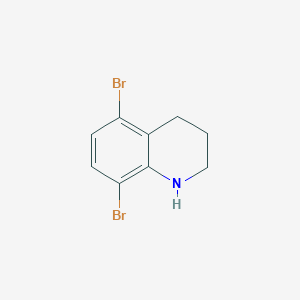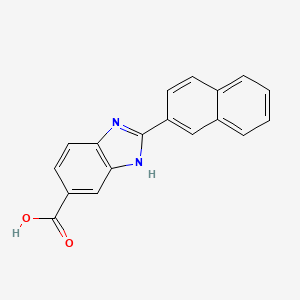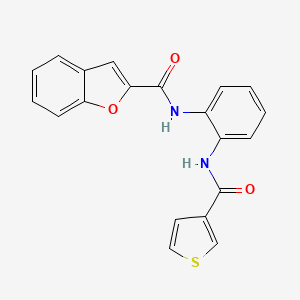
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole is a complex organic compound that features a combination of sulfonyl, pyrrolidinyl, and oxazole groups
Vorbereitungsmethoden
The synthesis of 4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the oxazole core.
Addition of the p-tolyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.
Analyse Chemischer Reaktionen
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the aromatic rings.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed, breaking down the oxazole ring or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases.
Wissenschaftliche Forschungsanwendungen
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes or protein interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)-2-(p-tolyl)oxazole include other sulfonyl- and oxazole-containing molecules. These compounds may share some chemical properties but differ in their specific functional groups or overall structure, leading to variations in their reactivity and applications. Examples of similar compounds include:
4-(Phenylsulfonyl)-2-(p-tolyl)oxazole: Lacks the pyrrolidinyl group, which may affect its biological activity.
5-(Pyrrolidin-1-yl)-2-(p-tolyl)oxazole: Lacks the phenylsulfonyl group, potentially altering its chemical reactivity.
4-(Phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole: Lacks the p-tolyl group, which may influence its interactions with biological targets.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of the specific structure of this compound in its various uses.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-9-11-16(12-10-15)18-21-19(20(25-18)22-13-5-6-14-22)26(23,24)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVRPMLJJZWNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5-chloro-2-methoxyphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2978730.png)



![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2978737.png)

![Methyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2978741.png)
![dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine](/img/structure/B2978742.png)
![6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine](/img/structure/B2978743.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2978744.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978745.png)


